molecular formula C13H7F2N B7838236 4',2-Difluorobiphenyl-3-carbonitrile

4',2-Difluorobiphenyl-3-carbonitrile

Cat. No.: B7838236
M. Wt: 215.20 g/mol
InChI Key: XPYYLFPWFZNYQY-UHFFFAOYSA-N
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Description

4’,2-Difluorobiphenyl-3-carbonitrile is an organic compound with the molecular formula C13H7F2N It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4’ and 2 positions, and a cyano group is attached to the 3 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,2-Difluorobiphenyl-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Nitrile Introduction: The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.

Industrial Production Methods: In an industrial setting, the production of 4’,2-Difluorobiphenyl-3-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4’,2-Difluorobiphenyl-3-carbonitrile undergoes various chemical reactions

Properties

IUPAC Name

2-fluoro-3-(4-fluorophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-16)13(12)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYYLFPWFZNYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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